2-Methyl-1-(pyridin-4-yl)piperazine
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Overview
Description
2-Methyl-1-(pyridin-4-yl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a pyridine ring and a methyl group is attached to the piperazine ring.
Mechanism of Action
Target of Action
2-Methyl-1-(pyridin-4-yl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known to act as a potent and selective antagonist for Histamine H3 and Sigma-1 receptors .
Mode of Action
The compound interacts with its targets, the α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, by binding to them and inhibiting their activity . This inhibition can lead to various changes in the cellular processes controlled by these receptors.
Biochemical Pathways
It is known that α2-adrenoceptors, histamine h3 and sigma-1 receptors play crucial roles in various physiological processes, including neurotransmission and regulation of pain perception .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the activity of α2-adrenoceptors, Histamine H3 and Sigma-1 receptors, the compound can potentially alter various cellular processes, leading to changes in physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Methyl-1-(pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(2-Pyridyl)piperazine: Similar structure but with the pyridine ring attached at a different position.
1-(4-Pyridyl)piperazine: Similar structure but without the methyl group
Uniqueness
2-Methyl-1-(pyridin-4-yl)piperazine is unique due to the presence of both a methyl group and a pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-methyl-1-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPSWGUYVEEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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